

# Gold-Platinum Nanoparticles for Biomedical Applications: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This in-depth technical guide explores the burgeoning field of gold-platinum (Au-Pt) nanoparticles and their diverse applications in biomedicine. From their fundamental physicochemical properties to their roles in advanced therapeutic and diagnostic strategies, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide details the synthesis, characterization, and application of these versatile nanomaterials, with a focus on cancer therapy, drug delivery, and biosensing.

## Introduction to Gold-Platinum Nanoparticles

Gold-platinum nanoparticles are a class of bimetallic nanomaterials that combine the unique properties of both gold and platinum. These nanoparticles can be synthesized as alloys, core-shell structures, or decorated nanoparticles, each with distinct characteristics and advantages for biomedical applications.<sup>[1]</sup> The synergistic effects between gold and platinum often lead to enhanced catalytic activity, improved stability, and unique optical properties compared to their monometallic counterparts.<sup>[1]</sup>

The localized surface plasmon resonance (LSPR) of gold nanoparticles imparts them with exceptional optical properties, making them suitable for applications like photothermal therapy (PTT) and bioimaging.<sup>[2]</sup> Platinum is a well-known catalyst with excellent biocompatibility, making it ideal for nanozyme applications and enhancing the therapeutic efficacy of various

treatments.[3][4] The combination of these properties in Au-Pt nanoparticles opens up a wide range of possibilities for developing novel biomedical technologies.

## Synthesis of Gold-Platinum Nanoparticles

The synthesis of Au-Pt nanoparticles with controlled size, shape, and composition is crucial for their biomedical applications. Various methods have been developed, with seed-mediated growth being one of the most common for producing core-shell nanostructures.

### Experimental Protocol: Seed-Mediated Synthesis of Au@Pt Core-Shell Nanoparticles

This protocol describes a typical seed-mediated approach to synthesize gold-core platinum-shell (Au@Pt) nanoparticles.[5]

Materials:

- Gold(III) chloride trihydrate ( $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ )
- Chloroplatinic acid hexahydrate ( $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ )
- Sodium citrate dihydrate
- Ascorbic acid (AA)
- Polyvinylpyrrolidone (PVP)
- Ethylene glycol (EG)
- Deionized (DI) water

Procedure:

- Synthesis of Gold Nanoparticle Seeds (Au Seeds):
  - A solution of  $\text{HAuCl}_4$  is brought to a boil with vigorous stirring.
  - A solution of sodium citrate is rapidly injected into the boiling  $\text{HAuCl}_4$  solution.

- The color of the solution will change from yellow to deep red, indicating the formation of Au nanoparticles.
- The solution is kept boiling for an additional 15 minutes and then allowed to cool to room temperature.
- Growth of Platinum Shell on Au Seeds:
  - The prepared Au seed solution is diluted in DI water.
  - A solution of  $\text{H}_2\text{PtCl}_6$  and a stabilizing agent like PVP are added to the Au seed solution under stirring.
  - A reducing agent, such as ascorbic acid, is added dropwise to the mixture.
  - The reaction is allowed to proceed for a set amount of time, during which the platinum shell forms on the gold core.
  - The resulting Au@Pt core-shell nanoparticles are purified by centrifugation and redispersion in DI water.[5]

Characterization: The size, morphology, and composition of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), UV-Vis Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).[6]

## Key Biomedical Applications

Au-Pt nanoparticles have shown great promise in several biomedical fields, primarily due to their unique combination of properties.

## Photothermal Therapy (PTT)

The strong LSPR absorption of the gold component in Au-Pt nanoparticles allows for efficient conversion of near-infrared (NIR) light into heat, which can be used to selectively ablate cancer cells.[2] The platinum shell can further enhance the photothermal conversion efficiency and stability of the nanoparticles.[7]

Quantitative Data: Photothermal Conversion Efficiency

Nanoparticle Type	Size (nm)	Laser Wavelength (nm)	Photothermal Conversion Efficiency ( $\eta$ )	Reference
Au@Pt Nanodots	2.5	808	50.53%	[7]
Pt-Au Nanoplates	-	1064	Excellent	[8]
Au Nanospheres	5-50	532	65-80.3%	[9]
Au@Pt Nanorings	-	1064	Excellent	[8]

## Drug Delivery

The high surface area-to-volume ratio of Au-Pt nanoparticles makes them excellent candidates for drug delivery vehicles. Anticancer drugs, such as doxorubicin (DOX), can be loaded onto the surface of these nanoparticles through various mechanisms, including electrostatic interactions and covalent bonding.[10] The release of the drug can be triggered by internal stimuli, such as the acidic tumor microenvironment (low pH), or external stimuli, like NIR light in the case of PTT.[6][11]

### Quantitative Data: Doxorubicin Loading and Release

Nanocarrier	Drug Loading Capacity (wt%)	Release at pH	Release at pH	Reference
		5.0 (Cumulative %)	7.4 (Cumulative %)	
Fe <sub>3</sub> O <sub>4</sub> @Si-CRG	12.3	~80% (after 5h)	~25% (after 5h)	[5]
Polymer-DOX NPs	-	~75%	~22.6%	[11]
Au-dox	-	~80% (after 24h)	~20% (after 24h)	[6]
Hollow Gold Nanospheres	63	pH-dependent	pH-dependent	[10]

## Nanozymes and Biosensing

Au-Pt nanoparticles can exhibit enzyme-like activities, acting as "nanozymes." A common example is their peroxidase-like activity, where they can catalyze the oxidation of substrates in the presence of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), leading to a colorimetric change that can be used for biosensing applications.[\[12\]](#) This property is valuable for developing sensitive and robust diagnostic assays.

### Quantitative Data: Peroxidase-like Activity of Au-Pt Nanozymes

Nanozyme	K <sub>m</sub> (mM) (for TMB)	V <sub>max</sub> ( $10^{-8}$ M s <sup>-1</sup> )	k <sub>cat</sub> (s <sup>-1</sup> )	Reference
Au@Pt <sub>4</sub> L NPs	-	-	$4.25 \times 10^6$	<a href="#">[3]</a>
Au@Pt Nanozyme	Comparable to HRP	-	-	
Ag-Pt HNPs	-	96	$1.1 \times 10^6$	<a href="#">[12]</a>
Tetrametallic Au@Ag-Pd-Pt	0.32 (for $\text{H}_2\text{O}_2$ )	-	-	<a href="#">[13]</a>

## Cytotoxicity and Cancer Cell Inhibition

Au-Pt nanoparticles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of cell death often involves the generation of reactive oxygen species (ROS), leading to apoptosis.[\[14\]](#)[\[15\]](#) The efficacy of these nanoparticles can be quantified by determining their half-maximal inhibitory concentration (IC<sub>50</sub>).

### Quantitative Data: Cytotoxicity of Gold and Platinum-based Nanoparticles

Nanoparticle	Cell Line	IC50 (µg/mL)	Reference
Lc-GNPs	MCF-7	26.91	<a href="#">[16]</a> <a href="#">[17]</a>
Lc-GNPs	HeLa	45.51	<a href="#">[16]</a> <a href="#">[17]</a>
Pt/TiO <sub>2</sub> (NPt)	HeLa	53.74 ± 2.95	<a href="#">[18]</a> <a href="#">[19]</a>
Pt/TiO <sub>2</sub> (NPt)	DU-145	75.07 ± 5.48	<a href="#">[18]</a> <a href="#">[19]</a>

## Experimental Protocols for Key Assays

### Protocol for Evaluating Peroxidase-Like Activity

This protocol outlines the steps to assess the peroxidase-like activity of Au-Pt nanozymes using a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).[\[20\]](#)[\[21\]](#)

Materials:

- Au-Pt nanoparticle suspension
- TMB solution
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) solution
- Acetate buffer (pH 4.0)
- 96-well plate
- Microplate reader

Procedure:

- In a 96-well plate, add the Au-Pt nanoparticle suspension to the acetate buffer.
- Add the TMB solution to the wells.
- Initiate the reaction by adding the H<sub>2</sub>O<sub>2</sub> solution.
- Immediately measure the absorbance at 652 nm using a microplate reader.

- Monitor the change in absorbance over time to determine the reaction kinetics.
- The Michaelis-Menten kinetics can be determined by varying the concentration of TMB and  $\text{H}_2\text{O}_2$ .[\[13\]](#)

## Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[22\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)
- Cell culture medium
- Au-Pt nanoparticle suspensions at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Incubator (37°C, 5%  $\text{CO}_2$ )
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.
- Replace the medium with fresh medium containing different concentrations of the Au-Pt nanoparticles.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at approximately 570 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.[\[16\]](#)[\[17\]](#)

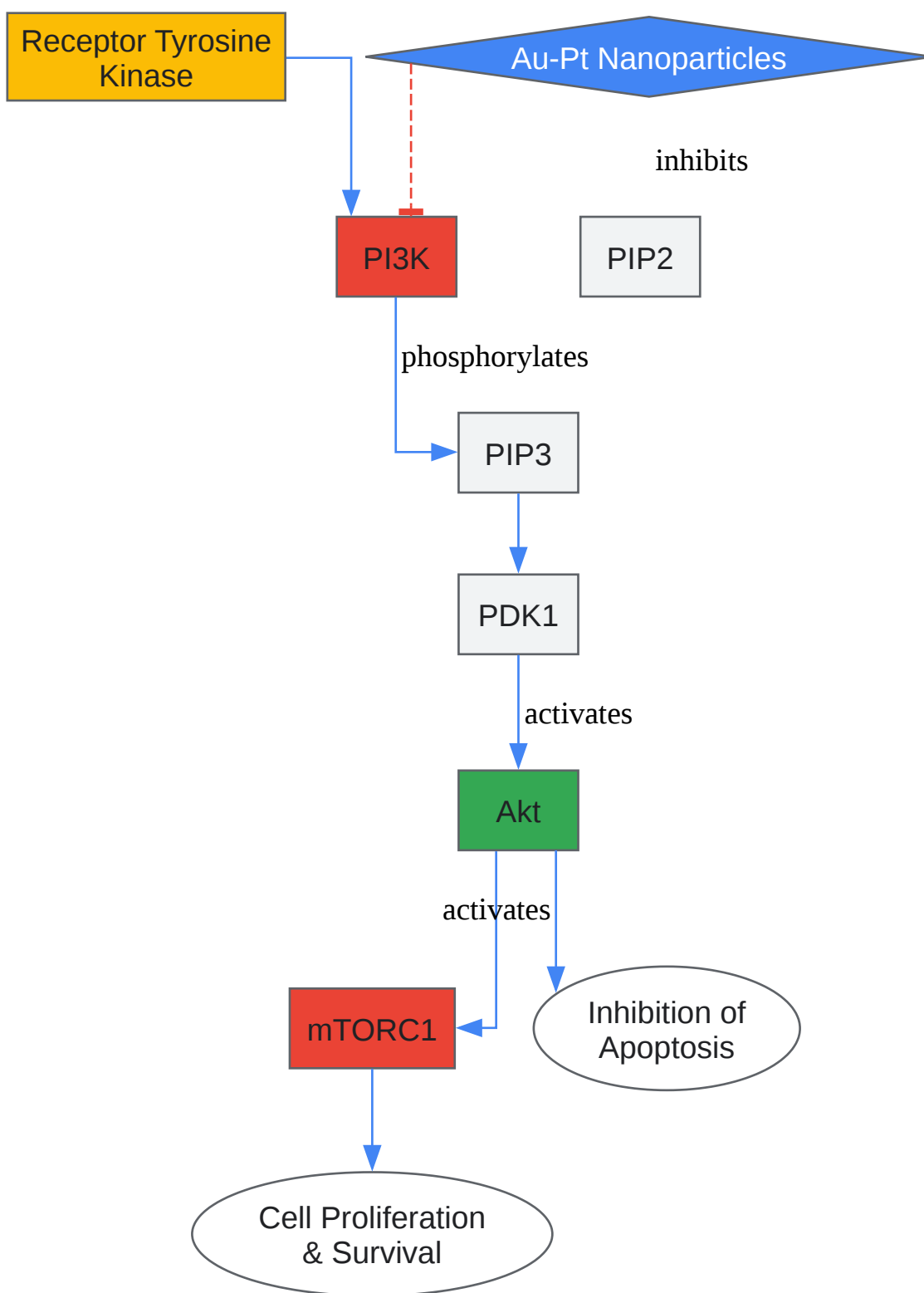
## Signaling Pathways and In Vivo Applications

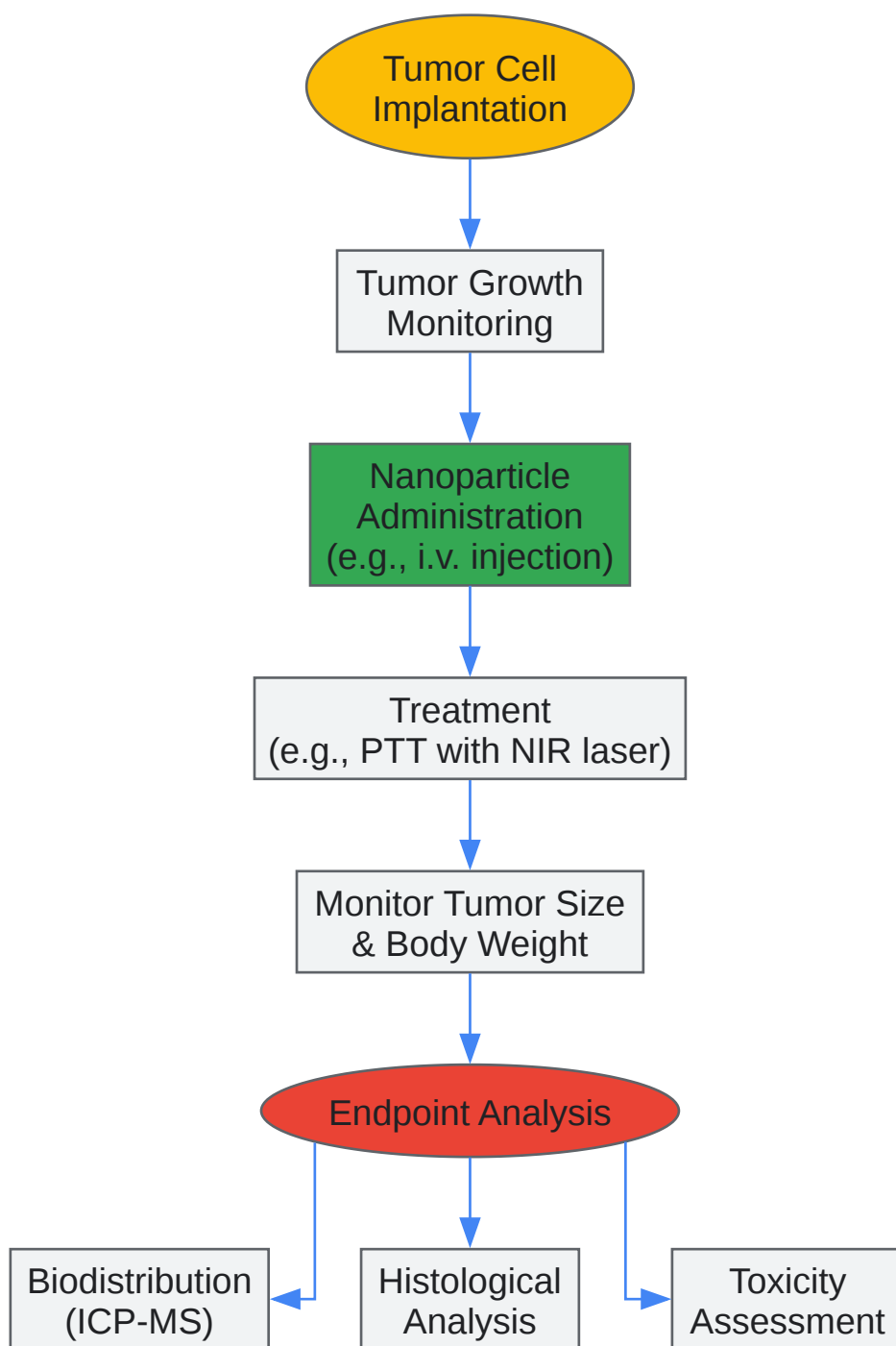
### Modulation of Cellular Signaling Pathways

Au-Pt nanoparticles can influence key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[\[20\]](#)[\[23\]](#) These pathways regulate cell proliferation, survival, and apoptosis. The ability of nanoparticles to modulate these pathways is a critical aspect of their anticancer mechanism. For instance, platinum nanoclusters have been shown to activate autophagy by inhibiting the PI3K/AKT/mTOR pathway in cisplatin-resistant ovarian cancer cells.[\[20\]](#)

Diagram: Simplified PI3K/Akt Signaling Pathway







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- To cite this document: BenchChem. [Gold-Platinum Nanoparticles for Biomedical Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14352064#exploratory-research-on-gold-platinum-for-biomedical-applications>]

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